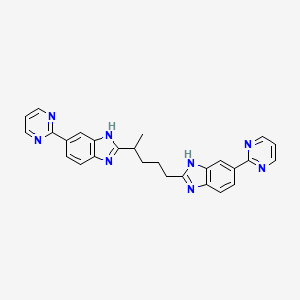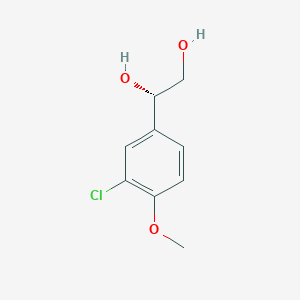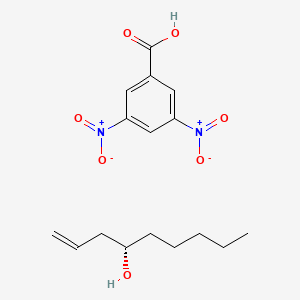
1H-Benzimidazole, 2,2'-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with additional pyrimidinyl groups, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often require an alkaline alcoholic solution or the use of aromatic aldehydes . The process can be summarized as follows:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Functionalization: Additional functional groups, such as pyrimidinyl groups, are introduced through further reactions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, and other critical cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzimidazole: Known for its antimicrobial properties.
2-(Methylthio)benzimidazole: Used in various industrial applications.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Known for its antifungal activity.
Uniqueness
1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- stands out due to its unique structure, which combines the benzimidazole core with pyrimidinyl groups. This structural feature enhances its potential biological activity and makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
648415-48-9 |
|---|---|
Formule moléculaire |
C27H24N8 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
6-pyrimidin-2-yl-2-[5-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)pentan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C27H24N8/c1-17(25-34-21-10-8-19(16-23(21)35-25)27-30-13-4-14-31-27)5-2-6-24-32-20-9-7-18(15-22(20)33-24)26-28-11-3-12-29-26/h3-4,7-17H,2,5-6H2,1H3,(H,32,33)(H,34,35) |
Clé InChI |
IHPIRJAIXYEPSM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC1=NC2=C(N1)C=C(C=C2)C3=NC=CC=N3)C4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)
![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)
![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)

![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)

![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)



